
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid is a heterocyclic compound that contains a pyrazine ring with a trifluoromethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid typically involves the reaction of trifluoromethylated precursors with appropriate reagents under controlled conditions. One common method involves the reaction of trifluorotriacetic acid lactone with primary amines, phenylenediamine, or phenylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Materials Science: Its trifluoromethyl group imparts unique properties, making it useful in developing advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms, particularly those involving oxidative stress or inflammation
Mecanismo De Acción
The mechanism of action of 5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in oxidative stress or inflammatory responses. Its trifluoromethyl group can enhance its binding affinity and specificity towards these targets, leading to potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles such as:
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE): A potent proinflammatory mediator involved in various biological processes.
Hexafluorodehydroacetic acid: Another trifluoromethylated compound with distinct chemical properties and applications.
Uniqueness
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid is unique due to its specific combination of a pyrazine ring, trifluoromethyl group, and carboxylic acid group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H3F3N2O3 |
|---|---|
Peso molecular |
208.09 g/mol |
Nombre IUPAC |
6-oxo-5-(trifluoromethyl)-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)3-4(12)10-1-2(11-3)5(13)14/h1H,(H,10,12)(H,13,14) |
Clave InChI |
OIIMYJCBSMYCLG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=O)N1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



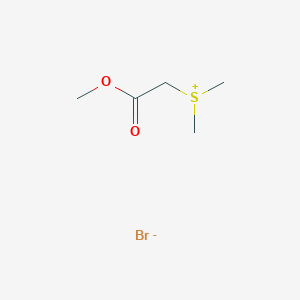
![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)
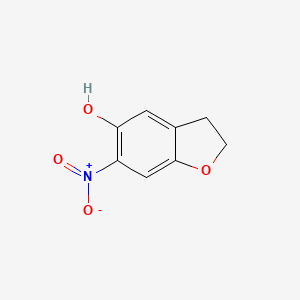
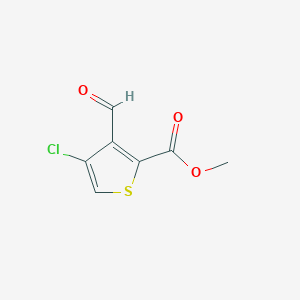

![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
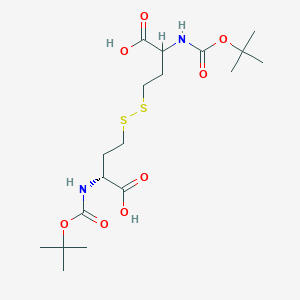
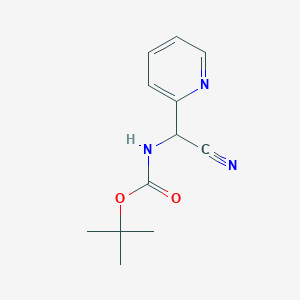
![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)


![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
